Amrubicin Hydrochloride
Amrubicin Hydrochloride
Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Brand Name:
Vulcanchem
CAS No.:
92470-31-0
VCID:
VC0040723
InChI:
InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
SMILES:
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Molecular Formula:
C25H26ClNO9
Molecular Weight:
519.9 g/mol
Amrubicin Hydrochloride
CAS No.: 92470-31-0
Main Products
VCID: VC0040723
Molecular Formula: C25H26ClNO9
Molecular Weight: 519.9 g/mol
CAS No. | 92470-31-0 |
---|---|
Product Name | Amrubicin Hydrochloride |
Molecular Formula | C25H26ClNO9 |
Molecular Weight | 519.9 g/mol |
IUPAC Name | (7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Standard InChI | InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 |
Standard InChIKey | BHMLHEQFWVQAJS-IITOGVPQSA-N |
Isomeric SMILES | CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl |
SMILES | CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl |
Canonical SMILES | CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl |
Description | Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds. |
Synonyms | (+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride (7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride amrubicin amrubicin hydrochloride SM 5887 SM-5887 |
Reference | 1: Kimura T, Kudoh S, Hirata K. Review of the management of relapsed small-cell lung cancer with amrubicin hydrochloride. Clin Med Insights Oncol. 2011 Mar 3;5:23-34. doi: 10.4137/CMO.S5072. PubMed PMID: 21499556; PubMed Central PMCID: PMC3076041. 2: Ogawara D, Fukuda M, Nakamura Y, Kohno S. Efficacy and safety of amrubicin hydrochloride for treatment of relapsed small cell lung cancer. Cancer Manag Res. 2010 Aug 11;2:191-5. PubMed PMID: 21188110; PubMed Central PMCID: PMC3004588. 3: Nitta T, Yamasaki M, Kajihara T, Mito A, Awaya H, Ikegami Y, Arita K. [Retrospective analysis of amrubicin hydrochloride monotherapy in patients with previously treated small-cell lung cancer]. Gan To Kagaku Ryoho. 2010 Jun;37(6):1045-9. Japanese. PubMed PMID: 20567105. 4: Kim YH, Mio T, Masago K, Irisa K, Sakamori Y, Mishima M. Retrospective analysis of Japanese patients with relapse or refractory small-cell lung cancer treated with amrubicin hydrochloride. Oncol Lett. 2010 May;1(3):569-572. Epub 2010 May 1. PubMed PMID: 22966345; PubMed Central PMCID: PMC3436418. 5: Kawakami M, Ohno S, Tsujita A, Hosono T, Kobayashi A, Yamasawa H, Bando M, Sugiyama Y. [Our clinical experiences of amrubicin hydrochloride monotherapy in extensive-disease small cell lung cancer]. Gan To Kagaku Ryoho. 2008 Feb;35(2):273-6. Japanese. PubMed PMID: 18281764. 6: Takase M, Maruoka H, Maeda R, Shibata K. [Analysis of adverse events of amrubicin hydrochloride for pretreated lung cancer patients]. Gan To Kagaku Ryoho. 2007 Nov;34(11):1789-92. Japanese. PubMed PMID: 18030011. 7: Ikeda J, Maruyama R, Okamoto T, Shoji F, Wataya H, Ichinose Y. Phase I study of amrubicin hydrochloride and cisplatin in patients previously treated for advanced non-small cell lung cancer. Jpn J Clin Oncol. 2006 Jan;36(1):12-6. Epub 2006 Jan 17. PubMed PMID: 16418184. |
PubChem Compound | 114897 |
Last Modified | Nov 11 2021 |
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